Technical Whitepaper: Chemical Properties, Molecular Weight, and Synthesis of 3-Methyl-2-(1H-pyrrol-1-yl)pentanoic Acid
Technical Whitepaper: Chemical Properties, Molecular Weight, and Synthesis of 3-Methyl-2-(1H-pyrrol-1-yl)pentanoic Acid
Executive Summary
In the landscape of modern drug development and peptidomimetic engineering, the modification of naturally occurring amino acids into rigidified, heterocyclic scaffolds is a critical strategy for enhancing metabolic stability and target affinity. 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid (commonly referred to as N-pyrrolyl-L-isoleucine) represents a highly valuable chiral building block. By replacing the primary α -amino group of L-isoleucine with a pyrrole ring, researchers generate a bioisostere that serves as a foundational precursor for complex pyrrole-fused alkaloids, such as pyrrolo-piperazinones.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, precise molecular weight calculations, and field-proven synthetic methodologies for 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid, emphasizing modern, self-validating protocols that preserve chiral integrity.
Physicochemical Profiling and Molecular Weight
Understanding the exact quantitative metrics of 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid is essential for downstream chromatographic and mass spectrometric validation. The compound is derived by the condensation of the α -amine of isoleucine with a four-carbon dialdehyde equivalent, resulting in the molecular formula C₁₀H₁₅NO₂ .
Quantitative Data & Chemical Properties
| Property | Value / Description |
| IUPAC Name | 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid |
| Common Name | N-pyrrolyl-L-isoleucine |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight (Average) | 181.23 g/mol |
| Monoisotopic Mass (Exact) | 181.1103 Da |
| Elemental Composition | C (66.27%), H (8.34%), N (7.73%), O (17.66%) |
| Appearance | Pale yellow to off-white solid/viscous oil |
| Solubility | Soluble in DMSO, DMF, Methanol, and Ethyl Acetate |
Molecular Weight Calculation Logic: The molecular weight is strictly validated by summing the standard atomic weights of its constituent atoms:
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Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol
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Hydrogen (H): 15 atoms × 1.008 g/mol = 15.12 g/mol
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Nitrogen (N): 1 atom × 14.007 g/mol = 14.01 g/mol
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Oxygen (O): 2 atoms × 15.999 g/mol = 32.00 g/mol
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Total System Mass: 181.24 g/mol [1].
Mechanistic Synthesis: The Advanced Clauson-Kaas Protocol
The traditional 2 utilizes refluxing acetic acid to condense primary amines with 2,5-dimethoxytetrahydrofuran. However, as a Senior Application Scientist, I must emphasize a critical failure point: applying traditional thermal acidic conditions to α -amino acids like L-isoleucine inevitably leads to the decomposition of the acid-sensitive carboxylate and severe racemization at the C2 chiral center.
To circumvent this, modern synthesis employs a 3, specifically 1-hexyl-3-methylimidazolium hydrogen sulfate ([hmim][HSO₄]). The causality here is twofold: the ionic liquid acts simultaneously as a solvent and a mild acidic promoter, stabilizing the transition state, while microwave irradiation reduces reaction times from hours to mere minutes, kinetically trapping the enantiopure product before racemization can occur.
Microwave-assisted Clauson-Kaas synthesis workflow for N-pyrrolyl isoleucine.
Step-by-Step Experimental Protocol
This workflow is designed as a self-validating system, ensuring that each phase of the reaction provides physical feedback to the operator.
Phase 1: Reagent Assembly & Activation
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Preparation: In a microwave-safe reaction vessel, combine 1.0 mmol of enantiopure L-isoleucine with 1.05 mmol of 2,5-dimethoxytetrahydrofuran.
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Catalytic Solvation: Add 1.0 mmol of the acidic ionic liquid[hmim][HSO₄]. Mix thoroughly until a homogenous suspension is achieved. Causality: The slight molar excess of the furan ensures complete consumption of the amine, preventing difficult downstream separations.
Phase 2: Microwave-Assisted Cyclization 3. Irradiation: Expose the mixture to microwave irradiation at 90W for 5 to 10 minutes. 4. In-Process Monitoring: Monitor the reaction via TLC (Thin Layer Chromatography) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the ninhydrin-active isoleucine spot validates the consumption of the primary amine.
Phase 3: Extraction & Isolation 5. Quenching: Cool the vessel to room temperature and dissolve the crude mixture in 10 mL of deionized water. 6. Partitioning: Extract the aqueous layer with diethyl ether (3 × 5 mL). The N-pyrrolyl product will partition into the organic phase, leaving the ionic liquid and unreacted salts in the aqueous phase. 7. Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Reaction Mechanism & Pathway
The transformation relies on the controlled generation of a highly reactive dialdehyde equivalent. Under the mild acidic influence of [hmim][HSO₄], 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to form succinaldehyde. The α -amine of isoleucine performs a nucleophilic attack on one of the aldehyde carbons, followed by intramolecular ring closure and dehydration to yield the fully aromatic, thermodynamically stable pyrrole ring.
Mechanistic pathway of the Clauson-Kaas reaction forming the pyrrole heterocycle.
Analytical Validation & Quality Control
A protocol is only as robust as its validation framework. To confirm the structural and chiral integrity of 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid, the following self-validating analytical steps must be executed:
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Proton NMR (¹H-NMR) Verification: The defining signature of successful pyrrole incorporation is the appearance of two distinct sets of aromatic protons. Look for the α -pyrrole protons at approximately δ 6.7 ppm (2H, t) and the β -pyrrole protons at δ 6.1 ppm (2H, t). The absence of an aldehyde peak ( ∼ 9-10 ppm) confirms complete cyclization.
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Chiral HPLC: Run the purified compound through a chiral stationary phase column (e.g., Chiralcel OD-H). A single sharp peak confirms that the microwave/[hmim][HSO₄] system successfully prevented racemization, yielding an enantiomeric excess (ee) > 98%.
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High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-MS) in negative mode should yield an [M−H]− ion at m/z 180.1025, validating the exact monoisotopic mass of the target compound.
Pharmacological & Synthetic Applications
Once validated, 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid serves as a highly versatile "platform chemical." Recent advancements in alkaloid synthesis utilize N-pyrrolyl amino acids to 4. By subjecting the compound to Vilsmeier-Haack formylation followed by reductive amination, researchers can cyclize the structure into pyrrolo[1,2-a]pyrazinones—a core pharmacophore found in numerous neuroactive and antimicrobial drug candidates.
References
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Qin, Y., et al. (2023). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Advances. Available at:[Link]
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Aydogan, F., & Demir, A. S. (2005). Clauson Kaas Pyrrole Synthesis Catalyzed by Acidic Ionic Liquid under Microwave Irradiation. Tetrahedron / Semantic Scholar. Available at:[Link]
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Ju, Y., et al. (2021). Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds. Organic & Biomolecular Chemistry / RSC. Available at:[Link]
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National Institute of Standards and Technology (NIST). 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl, ethyl ester (Isomeric Reference for C10H15NO2). Available at:[Link]
Sources
- 1. 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl, ethyl ester [webbook.nist.gov]
- 2. The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06110K [pubs.rsc.org]
